molecular formula C20H23N9O2 B2688622 2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097858-35-8

2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2688622
CAS No.: 2097858-35-8
M. Wt: 421.465
InChI Key: GNWAPJZRUUFWMZ-UHFFFAOYSA-N
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Description

2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound with a unique structure that includes multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired heterocyclic structures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures and functional groups, such as:

Uniqueness

What sets 2-(1-oxo-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one apart is its unique combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[1-oxo-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N9O2/c1-14(29-19(30)11-15-3-2-4-16(15)25-29)20(31)27-9-7-26(8-10-27)17-5-6-18(24-23-17)28-13-21-12-22-28/h5-6,11-14H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWAPJZRUUFWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3)N4C(=O)C=C5CCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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